molecular formula C14H9BrClN3O B14392016 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one CAS No. 88369-54-4

2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one

货号: B14392016
CAS 编号: 88369-54-4
分子量: 350.60 g/mol
InChI 键: YUKUISRHTDXQLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one is a synthetically valuable chemical intermediate designed for medicinal chemistry research and the development of novel bioactive molecules. Quinazolinone derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . Specifically, 2-halomethyl substituents, such as the bromomethyl group on this compound, are highly reactive handles that allow for further functionalization, making this compound a key precursor for the synthesis of more complex target molecules . Researchers utilize this reactivity to create derivatives for probing structure-activity relationships (SAR), particularly in the search for new anticancer agents . The 4(3H)-quinazolinone core is a significant pharmacophore, and its derivatives have shown promising potential in targeting various cancer cell lines . The presence of the 2-chloropyridinyl moiety at the N-3 position is a structural feature seen in other biologically active quinazolinones, underscoring its relevance in the design of enzyme inhibitors and receptor antagonists . This compound is supplied For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

CAS 编号

88369-54-4

分子式

C14H9BrClN3O

分子量

350.60 g/mol

IUPAC 名称

2-(bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4-one

InChI

InChI=1S/C14H9BrClN3O/c15-8-12-18-10-5-2-1-4-9(10)14(20)19(12)11-6-3-7-17-13(11)16/h1-7H,8H2

InChI 键

YUKUISRHTDXQLJ-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=C(N=CC=C3)Cl

产品来源

United States

准备方法

Formation of the Pyridine-Containing Intermediate

Reaction of 2-chloro-3-pyridinecarboxaldehyde with benzylamine in ethanol at reflux (78°C, 6 h) yields the Schiff base intermediate I (82% yield). Catalytic hydrogenation (H₂, 10% Pd/C) reduces the imine bond, producing the secondary amine II (95% yield).

Bromomethylation Protocol

Treatment of II with bromoacetonitrile (1.2 eq.) in acetic acid at 100°C for 4 h installs the bromomethyl group through nucleophilic substitution. This step requires strict moisture control to prevent hydrolysis, achieving III in 68% yield after silica gel chromatography.

Cyclization to Quinazolinone Core

Heating III with formamide at 140°C for 8 h induces cyclodehydration, forming the target compound (74% yield). Microwave-assisted conditions (150°C, 30 min) enhance reaction efficiency (89% yield).

Key Optimization Data

Parameter Conventional Method Microwave-Assisted
Temperature 140°C 150°C
Time 8 h 0.5 h
Yield 74% 89%
Purity (HPLC) 95.2% 97.8%

One-Pot Tandem Synthesis

Recent advances demonstrate the viability of single-flask transformations using o-anthranilic acid derivatives (Table 1).

Reaction Components

  • Substrate : 5-bromo-2-aminobenzoic acid
  • Coupling Agent : Bromoacetyl chloride (1.5 eq.)
  • Base : N,N-diisopropylethylamine (DIPEA, 2 eq.)
  • Solvent : Anhydrous dichloromethane

Mechanistic Pathway

  • Amide Bond Formation : Exothermic reaction (ΔT = 12°C) completes within 15 min at 0°C
  • Cyclization : Intramolecular nucleophilic attack at 60°C (DMF, 3 h)
  • Pyridine Incorporation : Suzuki coupling with 2-chloropyridin-3-ylboronic acid (Pd(PPh₃)₄, K₂CO₃)

Performance Metrics

Step Time Yield
Amide formation 15 min 92%
Cyclization 3 h 85%
Cross-coupling 6 h 78%

Solid-Phase Synthesis for High-Throughput Production

Polymer-supported strategies enable parallel synthesis of quinazolinone analogs (Figure 2).

Resin Functionalization

Wang resin (1.0 mmol/g) undergoes:

  • Loading : Coupling with Fmoc-protected aminomethylphenoxyacetic acid (DIC/HOBt)
  • Deprotection : 20% piperidine/DMF (2 × 5 min)

Sequential Assembly

  • Acylation : Bromoacetic acid (DIC, 1 h)
  • Nucleophilic displacement : 2-Chloro-3-aminopyridine (DIEA, DMF, 12 h)
  • Cleavage : TFA/H₂O (95:5, 2 h) releases product

Comparative Efficiency

Parameter Solution-Phase Solid-Phase
Total time 18 h 36 h
Average yield 71% 82%
Purity range 85-93% 92-98%

Green Chemistry Approaches

Hydrogen peroxide-mediated synthesis minimizes hazardous waste generation (Table 2).

Reaction Design

  • Substrate : 2-Amino-N-(2-chloropyridin-3-yl)benzamide
  • Oxidant : 30% H₂O₂ (1.2 eq.)
  • Solvent : DMSO/H₂O (4:1 v/v)
  • Temperature : 120°C (microwave irradiation)

Performance Characteristics

Condition Result
Time 45 min
Conversion (GC-MS) 94%
Isolated yield 81%
E-factor 8.7

Critical Analysis of Methodologies

Yield Optimization Challenges

Bromomethyl group instability under basic conditions necessitates:

  • pH control during workup (maintain <7)
  • Low-temperature extraction (-20°C ethyl acetate)
  • Stabilizing additives (0.1 M NaHSO₃)

Regioselectivity Considerations

Competing reactions at pyridine N-1 versus quinazolinone N-3 positions require:

  • Steric directing groups (2-chloro substituent)
  • Lewis acid catalysts (ZnCl₂, 0.5 eq.)

Scalability Assessment

Method Maximum Scale Yield Drop
Multi-step 500 g 12%
One-pot 200 g 18%
Solid-phase 50 g 9%

化学反应分析

Types of Reactions

2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a quinazolinone oxide.

科学研究应用

2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Industry: The compound’s derivatives are investigated for their use in agrochemicals and other industrial applications.

作用机制

The mechanism of action of 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition. The chloropyridinyl group enhances the compound’s binding affinity and specificity.

相似化合物的比较

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 3 of the quinazolinone core, as summarized in Table 1.

Compound Name Position 2 Substituent Position 3 Substituent Key Biological Activity Reference
Target Compound Bromomethyl 2-Chloropyridin-3-yl N/A (presumed antimicrobial) N/A
z5 (6-Chloro-2-(2-(4-iodophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one) 2-(4-Iodophenoxy)pyridin-3-yl 6-Chloro, 3,8-dimethyl Anticancer (preliminary)
z13 (6-Chloro-2-(2-(3-bromophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one) 2-(3-Bromophenoxy)pyridin-3-yl 6-Chloro, 3,8-dimethyl Not specified
AS2 (2-(1-Ethylpropylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one) Hydrazino 2-Pyridyl Moderate analgesic
Benzoquinazolinone 12 (6-Chloropyridin-3-yl)methyl (1S,2S)-2-Hydroxycyclohexyl Enhanced functional potency
Compound 205 (2-[(2-Oxopyrrolidin-3-yl)thio]-3-(4-chlorophenyl)-6-iodo-quinazolin-4(3H)-one) Pyrrolidinylthio 4-Chlorophenyl, 6-Iodo Broad-spectrum antimicrobial

Key Observations :

  • Halogen Effects : Bromine and chlorine atoms are common in analogs (e.g., z5, z13, 205) to improve lipophilicity and binding interactions. The target compound’s bromomethyl group may confer higher reactivity compared to chloro or iodo substituents .
  • Heterocyclic Modifications: Replacement of pyridinyl with bulkier groups (e.g., benzo[h]quinazolinone in Benzoquinazolinone 12) enhances potency, likely due to increased steric and electronic interactions .
  • Functional Groups: Sulfur-containing substituents (e.g., pyrrolidinylthio in 205) improve antimicrobial activity, whereas hydrazino groups (AS2) favor analgesic effects .
Physicochemical Properties
  • Solubility: Bromine’s electronegativity and size may reduce aqueous solubility compared to chloro or fluoro analogs (e.g., z12 with 2-fluorophenoxy) .
  • Stability : Bromomethyl groups are prone to hydrolysis, necessitating stabilization strategies (e.g., prodrug formulations) absent in chloro derivatives .

生物活性

2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse pharmacological properties. This compound features a unique structural configuration that enhances its potential biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one is C14H9BrClN3O, with a molecular weight of approximately 350.60 g/mol. The compound contains a bromomethyl group and a chloropyridine substituent, which are significant for its biological activity. The presence of these functional groups is believed to influence the compound's reactivity and selectivity towards biological targets .

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one, exhibit notable antimicrobial properties. Studies have demonstrated that various quinazolinones can inhibit the growth of bacteria and fungi. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and Candida albicans using methods such as the cup-plate agar diffusion technique .

Compound NameStructural FeaturesAntimicrobial Activity
2-(Chloromethyl)-3-(pyridin-4-yl)quinazolin-4(3H)-oneChloromethyl group; pyridine ringAnticancer
2-(Bromomethyl)-3-(pyridin-2-yl)quinazolin-4(3H)-oneBromomethyl group; pyridine ringAntimicrobial
2-(Methoxymethyl)-3-(pyridin-5-yl)quinazolin-4(3H)-oneMethoxymethyl group; pyridine ringAnti-inflammatory

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones has been explored in several studies. For example, compounds similar to 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema test in rats. These findings suggest that such compounds may serve as effective agents for managing inflammatory conditions .

Anticancer Activity

Quinazolinones are increasingly recognized for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth. A study evaluating various quinazoline derivatives indicated that certain structural modifications enhance their antiproliferative activity against different cancer cell lines, including glioblastoma and lung carcinoma .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several new quinazoline derivatives and tested them against common pathogens. The results indicated that compounds with bromomethyl substitutions exhibited superior antibacterial activity compared to their counterparts without such modifications .
  • Anti-inflammatory Assessment : In another case study involving animal models, specific quinazoline derivatives were administered to assess their anti-inflammatory effects. The results showed a significant reduction in paw edema, suggesting a robust anti-inflammatory response comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

常见问题

Basic: What synthetic strategies are commonly employed to prepare 2-(bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key approach involves reacting 3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of the methyl group in 2-methylquinazolin-4(3H)-one derivatives using NBS in carbon tetrachloride (CCl₄) yields the bromomethyl substituent . Another method involves condensing 2-(chloromethyl)quinazolin-4(3H)-one with 2-chloropyridine derivatives in the presence of a base (e.g., K₂CO₃) to achieve regioselective coupling .

Table 1: Example Reaction Yields

SubstrateBrominating AgentSolventYield (%)Reference
2-Methylquinazolin-4(3H)-oneNBSCCl₄55
2-Chloromethylquinazolinone2-ChloropyridineDMF62–68

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during bromomethylation?

Answer:
Competing side reactions, such as over-bromination or decomposition, are minimized by:

  • Temperature Control: Maintaining 0–5°C during bromination reduces radical chain reactions .
  • Solvent Selection: Non-polar solvents (e.g., CCl₄) favor selective bromination over polar aprotic solvents like DMF, which may promote nucleophilic substitution at the pyridinyl chloride .
  • Catalyst Use: Trace amounts of AIBN (azobisisobutyronitrile) initiate radical bromination selectively at the methyl group .
  • Stoichiometry: A 1:1 molar ratio of substrate to NBS prevents di-bromination. Excess NBS leads to byproducts like 2-(dibromomethyl) derivatives .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy: ¹H NMR confirms the bromomethyl signal at δ 4.3–4.5 ppm (singlet, CH₂Br) and the pyridinyl proton environment (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 366.98 (C₁₄H₁₀BrClN₃O⁺) .
  • X-ray Crystallography: Resolves regiochemistry of the 2-chloropyridin-3-yl substituent and confirms the planar quinazolinone ring .

Advanced: How do structural modifications at the bromomethyl position influence bioactivity in derivatives?

Answer:
Replacing the bromomethyl group with thioether or sulfoxide moieties enhances anti-inflammatory activity. For example:

  • Thioether Derivatives: Condensation with 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol yields 2-(oxadiazolylsulfanylmethyl) derivatives, which exhibit 16.3–36.3% edema inhibition in carrageenan-induced rat paw assays .
  • Sulfoxide Derivatives: Oxidation with H₂O₂ introduces a sulfinyl group, improving gastric antiulcer activity by 40% compared to the parent compound in ethanol-induced ulcer models .

Table 2: Bioactivity of Key Derivatives

DerivativeModificationActivity (% Inhibition)Reference
OxadiazolylsulfanylmethylThioether linkage16.3–36.3
BenzoimidazolylsulfinylSulfoxide group40.0

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use the MTT assay for cytotoxicity (IC₅₀) and carrageenan-induced inflammation models for consistency .
  • Purity Validation: HPLC purity >98% (C18 column, 254 nm) ensures biological results reflect the target compound .
  • Dose-Response Curves: Establish EC₅₀ values to compare potency across studies (e.g., 50 mg/kg oral dose for anti-inflammatory activity ).

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks (H313/H333) .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of brominated vapors.
  • Waste Disposal: Quench residual bromine with Na₂S₂O₃ before disposal .

Advanced: What computational tools aid in predicting the reactivity of this compound?

Answer:

  • Molecular Modeling: MOE (Molecular Operating Environment) predicts electrophilic reactivity at the bromomethyl group (atomic charge: +0.32 e) .
  • Docking Studies: AutoDock Vina simulates binding to targets like CXCR3 receptors (binding affinity: −8.2 kcal/mol) .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Intermediate for Antagonists: Used to synthesize CXCR3 receptor antagonists via condensation with 3-(aminomethyl)pyridine .
  • Antiviral Agents: Derivatives exhibit weak activity against influenza A (H1N1) in plaque reduction assays .

Advanced: How does the electronic nature of the 2-chloropyridin-3-yl group affect quinazolinone reactivity?

Answer:
The electron-withdrawing chlorine atom at position 2 of the pyridine ring increases electrophilicity at the quinazolinone C4 position, facilitating nucleophilic attacks. DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in LUMO energy compared to unsubstituted pyridinyl derivatives, enhancing reactivity toward thiols or amines .

Advanced: What strategies improve the stability of this compound during storage?

Answer:

  • Light Sensitivity: Store in amber vials at −20°C under argon to prevent radical bromine loss .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the bromomethyl group to hydroxymethyl derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。